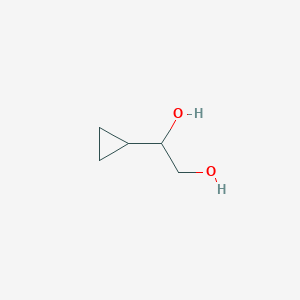
ethyl 2-benzyl-3-broMopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzyl-3-bromopropanoate is an organic compound with the molecular formula C12H15BrO2. It is a colorless liquid that belongs to the class of organobromine compounds. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-benzyl-3-bromopropanoate can be synthesized through the esterification of 2-benzyl-3-bromopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrobromination of ethyl 2-benzylacrylate. This reaction proceeds in an anti-Markovnikov manner, ensuring the bromine atom attaches to the less substituted carbon atom.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to ethyl 2-benzyl-3-propanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Ethyl 2-benzyl-3-hydroxypropanoate, ethyl 2-benzyl-3-cyanopropanoate.
Reduction: Ethyl 2-benzyl-3-propanol.
Oxidation: 2-Benzyl-3-bromopropanoic acid, 2-benzyl-3-bromopropanone.
Applications De Recherche Scientifique
Ethyl 2-benzyl-3-bromopropanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-benzyl-3-bromopropanoate primarily involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations. The bromine atom in the compound is particularly reactive, making it a key site for nucleophilic attack.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromopropanoate: Similar in structure but lacks the benzyl group.
Ethyl 2-bromopropanoate: Similar but with a different substitution pattern.
Ethyl bromoacetate: Contains a bromine atom but has a simpler structure.
Uniqueness: Ethyl 2-benzyl-3-bromopropanoate is unique due to the presence of both the benzyl and bromine groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
1246923-39-6 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
0 |
Synonymes |
ethyl 2-benzyl-3-broMopropanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



